![molecular formula C11H13N B2983765 5'-Methylspiro[cyclopropane-1,3'-indoline] CAS No. 1461714-36-2](/img/structure/B2983765.png)
5'-Methylspiro[cyclopropane-1,3'-indoline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Methylspiro[cyclopropane-1,3’-indoline] (abbreviated as 5MS) is a heterocyclic organic compound that comprises an indolenine ring system and a cyclopropane ring. It has a molecular weight of 159.23 . The compound is typically stored at temperatures between 2-8°C and appears as a yellow to brown sticky oil to semi-solid .
Synthesis Analysis
The synthesis of spirocyclic compounds like 5MS is a significant objective in organic and medicinal chemistry . The development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings has been analyzed . These structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .Molecular Structure Analysis
The InChI code for 5MS is1S/C11H13N/c1-8-2-3-10-9(6-8)11(4-5-11)7-12-10/h2-3,6,12H,4-5,7H2,1H3 . This indicates the presence of a methyl group attached to the spiro[cyclopropane-1,3’-indoline] structure. The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . Physical And Chemical Properties Analysis
5MS has a molecular weight of 159.23 and appears as a yellow to brown sticky oil to semi-solid . It is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
1. Chemical Synthesis and Transformation
5'-Methylspiro[cyclopropane-1,3'-indoline] and its derivatives are widely explored in chemical synthesis, showcasing their versatility in creating complex molecular structures. The reactivity of these compounds allows for the formation of various spiro derivatives under different reaction conditions. For instance, N-methylspiro[anthracene-oxazolidine] reacts with spiro[cyclopropane-3,3′-indolin]-2-ones to form spiro[pyrrolidine-3,3′-indolin]-2-ones (Buev et al., 2018). Similarly, a catalyst-free and highly diastereoselective cyclopropanation of substituted 3-methyleneindolin-2-ones with ethyl diazoacetate yields spiro[cyclopropane-1,3′-indolin]-2′-ones (Maurya et al., 2014).
2. Synthesis of Pharmacophores
Compounds like 5'-Methylspiro[cyclopropane-1,3'-indoline] are critical in the synthesis of pharmacophores for their potential biological activities. A notable study showcases the synthesis and evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents, revealing promising activity against various human cancer cell lines (Reddy et al., 2015).
3. Structural and Stereochemical Analysis
The structural and stereochemical characteristics of spiro compounds are a significant area of research. Studies aim to understand the relative stereochemistry and configuration of these molecules through various synthetic pathways and reactions, contributing to the broader knowledge of spiro compound chemistry. For example, the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives involves diastereoselective cyclopropanation reactions, with the relative stereochemistry of key compounds determined by single-crystal X-ray structural analysis (Yong et al., 2007).
Safety and Hazards
Orientations Futures
While specific future directions for 5MS are not mentioned in the search results, spirocyclic compounds like 5MS have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . They access relatively underexplored chemical space and novel intellectual property (IP) space . Therefore, the future directions for 5MS could involve further exploration of its potential applications in medicinal chemistry and drug discovery.
Propriétés
IUPAC Name |
5-methylspiro[1,2-dihydroindole-3,1'-cyclopropane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8-2-3-10-9(6-8)11(4-5-11)7-12-10/h2-3,6,12H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMUVJHHXFHLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC23CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
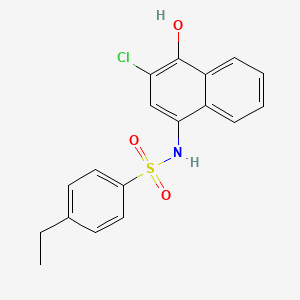
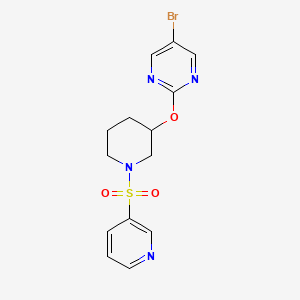

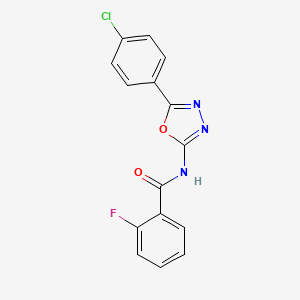
![(3Ar,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2983692.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2983693.png)
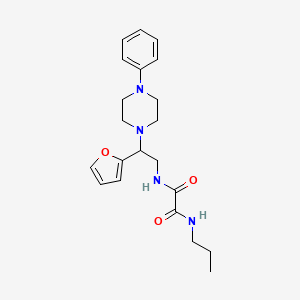
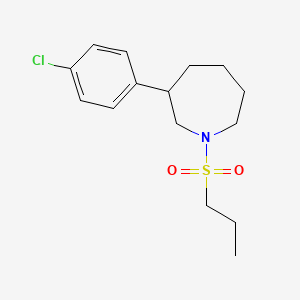
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2983699.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2983700.png)
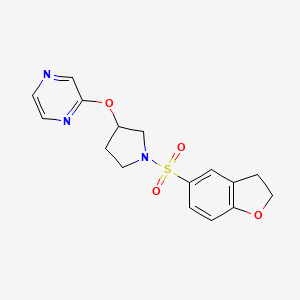
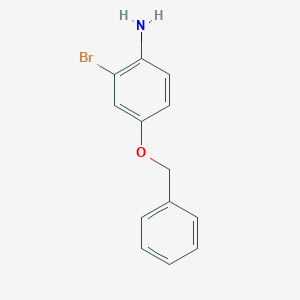
![N-(5-chloro-2-methylphenyl)-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2983704.png)

